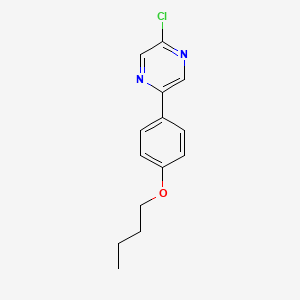![molecular formula C10H19N2O3P B14341369 Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate CAS No. 96816-86-3](/img/structure/B14341369.png)
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is a chemical compound characterized by its unique structure, which includes a phosphonate group, a nitrile group, and a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the cyano and dimethylamino groups. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a base or a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, while the nitrile and dimethylamino groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: Lacks the cyano and dimethylamino groups, making it less reactive in certain contexts.
Dimethylaminoethyl cyanide: Contains the dimethylamino and nitrile groups but lacks the phosphonate group.
Ethyl cyanoacetate: Contains the nitrile group but lacks the dimethylamino and phosphonate groups.
Uniqueness
Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
96816-86-3 |
|---|---|
Molekularformel |
C10H19N2O3P |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
4-diethoxyphosphoryl-2-(dimethylamino)but-2-enenitrile |
InChI |
InChI=1S/C10H19N2O3P/c1-5-14-16(13,15-6-2)8-7-10(9-11)12(3)4/h7H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
AEBLNXVKWKORKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC=C(C#N)N(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


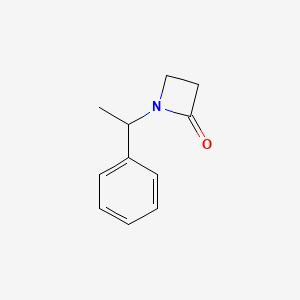
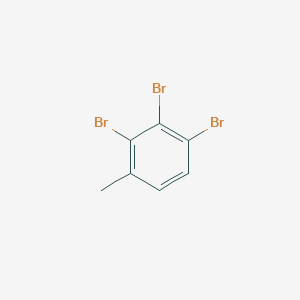
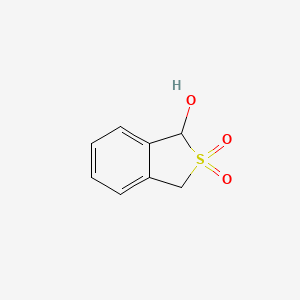
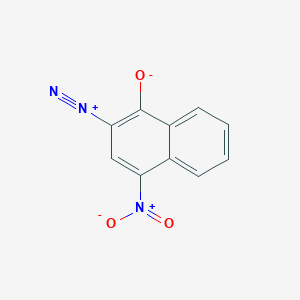
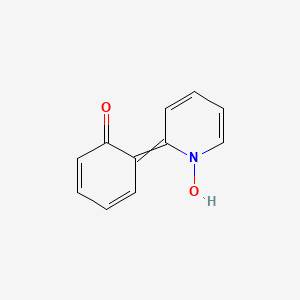
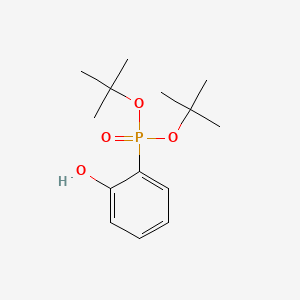

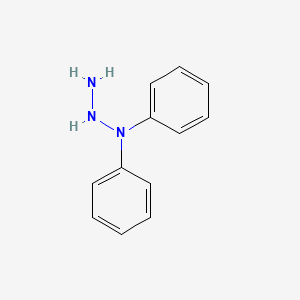
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
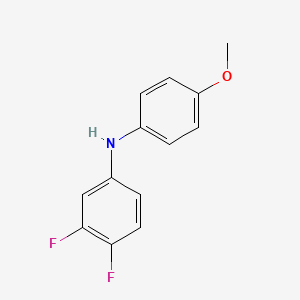

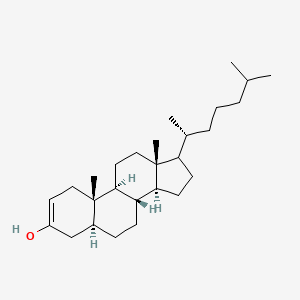
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
